molecular formula C13H16N2O6 B1140446 Corynecin IV

Corynecin IV

Cat. No.: B1140446
M. Wt: 296.28 g/mol
InChI Key: BDRQNWQWGITGRM-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The specific safety and hazards associated with Corynecin IV are not provided in the search results . For detailed safety information, it would be necessary to refer to the material safety data sheet (MSDS) for this compound or consult with a chemical safety expert.

Mechanism of Action

Target of Action

Corynecin IV is a member of a naturally-occurring complex of chloramphenicol-like acyl nitrophenylpropylamines . It is active against both Gram-positive and Gram-negative bacteria . Although less potent than chloramphenicol, this compound shows a similar species selectivity .

Biochemical Pathways

The biosynthesis of this compound involves the incorporation of amino acids such as threonine, homoserine, and methionine into the propionyl group of Corynecin II . α-Ketobutyric acid also shows a similar effect . This suggests that this compound may affect the metabolic pathways involving these amino acids.

Pharmacokinetics

It is known that this compound is soluble in ethanol, methanol, dmf, and dmso . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of this compound’s action is its antibacterial activity. It is effective against both Gram-positive and Gram-negative bacteria , suggesting that it can disrupt a broad range of bacterial species.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its solubility in various solvents suggests that the presence of these solvents in the environment could affect its action, efficacy, and stability

Chemical Reactions Analysis

Corynecin IV undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic acid, n-butanol, and methanolic hydrochloride . Major products formed from these reactions include various acyl derivatives and nitrophenylpropylamine derivatives .

Properties

IUPAC Name

[(2R,3R)-2-acetamido-3-hydroxy-3-(4-nitrophenyl)propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-8(16)14-12(7-21-9(2)17)13(18)10-3-5-11(6-4-10)15(19)20/h3-6,12-13,18H,7H2,1-2H3,(H,14,16)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRQNWQWGITGRM-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(COC(=O)C)C(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](COC(=O)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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